methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate
Overview
Description
Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate is an organic compound with the molecular formula C11H18O3. It is a cyclic ester that belongs to the family of cycloheptanones. This compound is characterized by its seven-membered ring structure with a carboxylate ester and a ketone functional group. It is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate can be synthesized through several methods. One common method involves the Claisen condensation reaction. In this process, diethyl malonate reacts with 2,2-dimethylcycloheptanone in the presence of a strong base, followed by acid hydrolysis to yield the desired compound . Another method involves the Michael addition reaction, where 3,3-dimethylcycloheptanone reacts with methyl acrylate in the presence of a base, followed by acid hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Claisen condensation or Michael addition reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate involves its interaction with various molecular targets and pathways. The ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions, which are essential in many biochemical processes. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate: A similar compound with a five-membered ring structure.
Methyl 2-oxocyclopentanecarboxylate: Another related compound with a similar functional group arrangement but different ring size.
Uniqueness
Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five-membered ring analogs. This uniqueness makes it valuable in specific synthetic applications and research studies where ring size and functional group orientation are critical factors .
Properties
IUPAC Name |
methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-11(2)7-5-4-6-8(9(11)12)10(13)14-3/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAQXBYJIKIBOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC(C1=O)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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